N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazine ring, which is known for its biological activity, and is substituted with chloro, fluoro, and phenyl groups, enhancing its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Thiazine Ring: This can be achieved through the cyclization of a suitable precursor, such as a thiourea derivative, with a halogenated ketone under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine, such as aniline, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets suggests it could be developed into a therapeutic agent for treating various diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine: This compound shares the chloro and fluoro substitutions but features a quinazoline ring instead of a thiazine ring.
Uniqueness
N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its thiazine ring, which imparts distinct chemical and biological properties compared to similar compounds with different core structures. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical reactions.
Properties
Molecular Formula |
C17H13ClFN3O2S |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-12-8-11(6-7-13(12)19)20-16(24)14-9-15(23)22-17(25-14)21-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,20,24)(H,21,22,23) |
InChI Key |
UWDOPGQREIOZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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